molecular formula C24H28N4O4 B3132490 (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate CAS No. 369648-62-4

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B3132490
CAS No.: 369648-62-4
M. Wt: 436.5 g/mol
InChI Key: PIRRAPMUWFDWNS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate is a chiral organic compound featuring a naphthyridine-amino-phenyl core, a tert-butoxycarbonyl (Boc)-protected amine, and an ethyl ester group. This compound is structurally complex, combining elements of amino acid derivatives (via the propanoate backbone) and heteroaromatic systems, making it relevant in medicinal chemistry for targeted drug design.

Properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-5-31-22(29)20(28-23(30)32-24(2,3)4)14-16-6-8-18(9-7-16)27-21-19-15-25-12-10-17(19)11-13-26-21/h6-13,15,20H,5,14H2,1-4H3,(H,26,27)(H,28,30)/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRRAPMUWFDWNS-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate, commonly known as Zaurategrast ethyl ester (CDP323), is an integrin antagonist primarily targeting the α4β1 and α4β7 integrins. This compound has garnered interest in the field of immunology and pharmacology due to its potential applications in treating inflammatory and autoimmune diseases.

  • Molecular Formula : C28H30N4O3
  • Molecular Weight : 470.56 g/mol
  • CAS Number : 455264-29-6
  • Solubility : Soluble in DMSO (150 mg/mL), insoluble in water (<0.1 mg/mL)
  • Melting Point : 192.5–195 °C
  • pKa : Approximately 4.84

Zaurategrast acts by inhibiting the binding of integrins α4β1 and α4β7 to their ligands, which are crucial for leukocyte adhesion and migration. This mechanism is particularly relevant in conditions characterized by excessive inflammation, as it can reduce the infiltration of immune cells into tissues.

In Vitro Studies

  • Integrin Inhibition : Zaurategrast has been shown to effectively inhibit the adhesion of leukocytes to endothelial cells through its action on α4β1 and α4β7 integrins. This was demonstrated in several cell-based assays where a significant reduction in cell adhesion was observed at concentrations as low as 10 µM .
  • Anti-inflammatory Effects : In models of inflammation, Zaurategrast reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in modulating immune responses .
  • Cell Viability Assays : The compound did not exhibit cytotoxic effects on various cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .

In Vivo Studies

Zaurategrast has been evaluated in animal models for its efficacy in treating conditions like multiple sclerosis and inflammatory bowel disease (IBD). Notable findings include:

  • Efficacy in EAE Models : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with Zaurategrast resulted in significant clinical improvement and reduced disease severity compared to control groups .
  • IBD Models : In models of IBD, Zaurategrast administration led to decreased colonic inflammation and improved histopathological scores, further supporting its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Integrin InhibitionReduced leukocyte adhesion at 10 µM
Cytokine ModulationDecreased TNF-alpha and IL-6 levels
Efficacy in EAESignificant reduction in clinical symptoms
IBD ImprovementLowered colonic inflammation and improved histology

Case Studies

  • Multiple Sclerosis : A study involving EAE mice treated with Zaurategrast showed a marked decrease in clinical scores and inflammatory markers, suggesting that integrin blockade can effectively mitigate disease progression.
  • Inflammatory Bowel Disease : Clinical trials are ongoing to evaluate the safety and efficacy of Zaurategrast in patients with moderate to severe IBD, with preliminary results indicating promising outcomes regarding symptom relief and mucosal healing.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its naphthyridine-amino-phenyl group and Boc-protected amine. Key comparisons with similar compounds include:

Boc-Protected Amino Acid Derivatives

Compounds like Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-hydroxyphenyl)propanoate (CAS: 1447710-67-9) share the Boc-amino-propanoate backbone but differ in aromatic substituents. Here, the chloro-hydroxyphenyl group replaces the naphthyridine-amino-phenyl moiety. Such substitutions influence solubility and binding affinity; for example, the electron-withdrawing chloro group in CAS: 1447710-67-9 may reduce metabolic stability compared to the electron-rich naphthyridine system .

Heteroaromatic Systems

Nitroimidazole and nitrofuryl derivatives (e.g., compounds from Iranian Journal of Pharmaceutical Research, 2011) demonstrate how heterocyclic substituents affect bioactivity. In antimycobacterial studies, nitroimidazole rings were inactive, whereas nitrofuryl groups enhanced activity. Similarly, the naphthyridine system in the target compound may offer improved π-π stacking interactions in enzyme binding compared to simpler heterocycles like pyrimidines .

Quaternary Ammonium Compounds (QACs)

Spectrofluorometry and tensiometry used for critical micelle concentration (CMC) determination in QACs could be adapted to study the self-assembly or solubility behavior of the target compound’s hydrophobic naphthyridine group .

Table 1: Comparative Physicochemical Properties
Compound Name Molecular Weight Key Functional Groups Solubility (Predicted) Bioactivity Relevance
Target Compound ~477.5 g/mol Naphthyridine, Boc, Ethyl Ester Low (hydrophobic core) Enzyme inhibition, DNA binding
CAS: 1447710-67-9 497.07 g/mol Chloro-hydroxyphenyl, Boc, Propanoate Moderate (polar Cl/OH) Antimicrobial
Nitrofuryl Heteroaryl Derivatives ~300–350 g/mol Nitrofuryl, Nitroimidazole Variable Antituberculosis
Key Findings
  • Naphthyridine vs. Pyrimidine/Pyrazole Systems: The naphthyridine group’s extended π-system may enhance binding to aromatic residues in proteins compared to monocyclic heterocycles (e.g., pyrimidines in Bednarz, 2009).
  • Boc Protection : The Boc group in the target compound and CAS: 1447710-67-9 improves synthetic handling but may require deprotection for in vivo activity, similar to prodrug strategies .
  • Substituent Effects : Nitro groups in nitrofuryl derivatives improve antimycobacterial activity , suggesting that electron-deficient substituents (e.g., naphthyridine) in the target compound could similarly enhance target engagement.

Methodological Considerations in Similarity Assessment

Virtual screening methods emphasize structural similarity to predict bioactivity . For the target compound:

  • 2D/3D Similarity Metrics: Tools like Tanimoto coefficients or pharmacophore mapping would compare its naphthyridine system to pyridine, quinoline, or isoquinoline derivatives.
  • Dissimilarity Advantages: Unique features like the naphthyridine-amino-phenyl group may evade resistance mechanisms common in simpler heterocycles .

Q & A

Q. What are the key challenges in synthesizing (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate, and how can yields be optimized?

The synthesis of this compound involves multi-step protection/deprotection strategies. A critical challenge is maintaining stereochemical integrity during the introduction of the tert-butoxycarbonyl (Boc) group. For example, a related Boc-protected intermediate achieved only 33% yield due to competing side reactions during carbamate formation . Optimization may require adjusting reaction temperatures, solvent polarity (e.g., CH₂Cl₂ vs. THF), and stoichiometry of reagents like di-tert-butyl dicarbonate. Catalytic additives (e.g., DMAP) could enhance acylation efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • 1H/13C NMR : Essential for confirming the (S)-configuration at the chiral center and verifying the tert-butoxycarbonylamino group’s presence. For example, tert-butyl protons typically resonate at δ ~1.4 ppm in 1H NMR .
  • IR Spectroscopy : Detects carbonyl stretching vibrations (C=O) from the ester (1720–1740 cm⁻¹) and Boc groups (1680–1700 cm⁻¹) .
  • HRMS : Validates molecular weight and isotopic patterns, particularly for intermediates with halogens or heterocycles (e.g., naphthyridine) .

Q. How does the presence of the 2,7-naphthyridine moiety influence the compound’s solubility and reactivity?

The 2,7-naphthyridine core introduces planar aromaticity, reducing solubility in polar solvents but enhancing π-π stacking interactions in biological systems. Comparative studies with pyridine analogs (e.g., ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate) show that naphthyridine derivatives exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may affect nucleophilic substitution rates .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what limitations exist in these models?

Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to forecast pharmacological effects. For instance, the tert-butoxycarbonylamino group may confer protease resistance, while the naphthyridine ring could interact with kinase ATP-binding pockets . However, predictions may fail to account for metabolic instability (e.g., ester hydrolysis) or off-target interactions with cytochrome P450 enzymes. Experimental validation using enzyme inhibition assays is critical.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR/IR peaks often arise from conformational flexibility or impurities. For example, a Boc-protected intermediate showed unexpected δ 4.2 ppm shifts in 1H NMR due to rotameric equilibria . Techniques include:

  • Variable-temperature NMR : Suppresses signal splitting from dynamic effects.
  • HPLC-MS coupling : Identifies co-eluting impurities distorting spectral profiles .

Q. How does the compound’s reactivity compare to analogs with alternative protecting groups (e.g., benzyloxycarbonyl vs. Boc)?

The Boc group offers superior acid-lability for deprotection (e.g., using TFA), whereas benzyloxycarbonyl (Cbz) requires hydrogenolysis. In a study comparing Boc- and Cbz-protected propanoates, Boc derivatives demonstrated higher stability under basic conditions but lower thermal stability during esterification .

Q. What experimental designs mitigate racemization risks during esterification or amide coupling?

  • Low-temperature reactions : Reduce kinetic energy to prevent chiral center inversion.
  • Coupling agents : Use of HOBt/DIC minimizes racemization vs. EDCl .
  • Chiral chromatography : Post-synthesis purification (e.g., using cellulose-based columns) isolates enantiomerically pure fractions .

Methodological Guidance

Q. How to analyze metabolic pathways of this compound in vitro?

  • Microsomal assays : Incubate with liver microsomes (e.g., human CYP3A4) and monitor ester hydrolysis via LC-MS.
  • Stable isotope labeling : Introduce deuterium at the ethyl ester group to track metabolic cleavage sites .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
  • Design of Experiments (DoE) : Optimize parameters like catalyst loading and solvent ratios systematically .

Q. How to validate interactions between this compound and protein targets (e.g., kinases)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) using immobilized kinase domains.
  • X-ray crystallography : Resolves binding modes of the naphthyridine moiety in active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate
Reactant of Route 2
Reactant of Route 2
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.